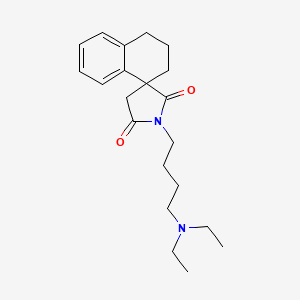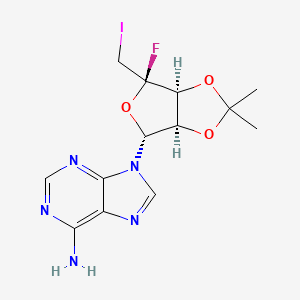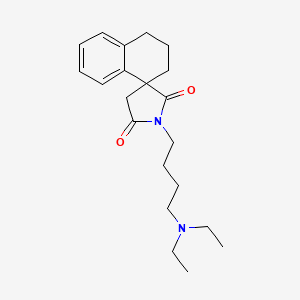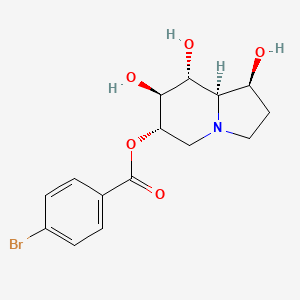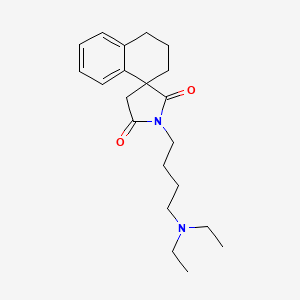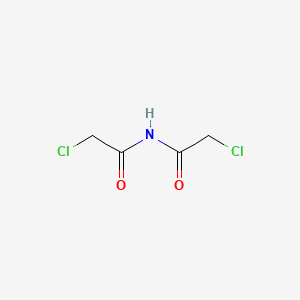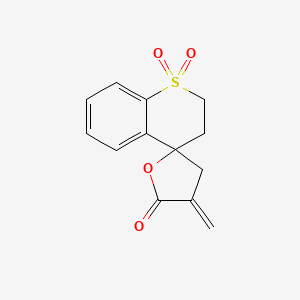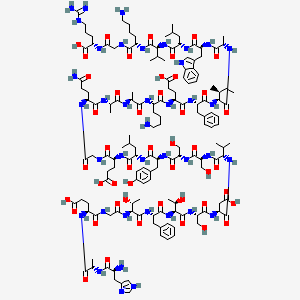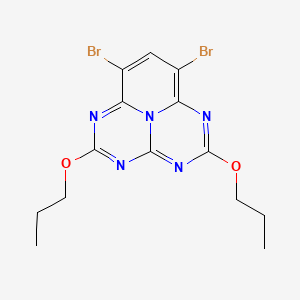
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene is a chemical compound with the molecular formula C₁₄H₁₅Br₂N₅O₂ It is a derivative of pentaazaphenalene, characterized by the presence of bromine and propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a pentaazaphenalene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. For instance, the bromination can be carried out using bromine in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as 2,6-diaminopyridine and N-cyanomimidates. The process includes condensation reactions, bromination, and purification steps to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the bromine atoms may be involved in oxidation or reduction processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the compound, while oxidation reactions may produce brominated or hydroxylated products .
Applications De Recherche Scientifique
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atoms and propoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene: Another derivative of pentaazaphenalene with chlorine atoms instead of bromine.
4,9-Dibromo-6,7-diphenyl-benzothiadiazoloquinoxaline: A structurally related compound with different substituents
Uniqueness
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene is unique due to its specific combination of bromine and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
88061-90-9 |
|---|---|
Formule moléculaire |
C14H15Br2N5O2 |
Poids moléculaire |
445.11 g/mol |
Nom IUPAC |
10,12-dibromo-3,7-dipropoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C14H15Br2N5O2/c1-3-5-22-13-17-10-8(15)7-9(16)11-18-14(23-6-4-2)20-12(19-13)21(10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
WYNNOTUPIKNVAR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


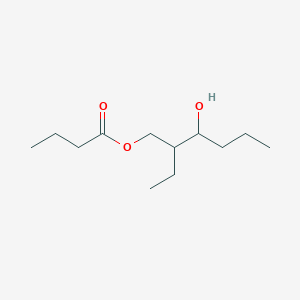
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
